6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6-position and a hydrazinyl group at the 2-position, which is further substituted with a 2-nitrobenzylidene group
Preparation Methods
The synthesis of 6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one typically involves the condensation of 6-methyl-2-hydrazinylpyrimidin-4(3H)-one with 2-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst or acidic conditions to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various aldehydes or ketones. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s reactivity and interactions with biological molecules, while the pyrimidine ring and hydrazinyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one include:
2-[(2E)-2-(4-Methoxy-3-nitrobenzylidene)hydrazino]-6-methylpyrimidin-4-ol: This compound has a similar structure but with a methoxy group instead of a nitro group.
Ethyl 6-methyl-2-{[(2E)-2-(3-nitrobenzylidene)hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound contains a benzothiophene ring and an ethyl ester group, making it structurally different but related in terms of the hydrazinyl and nitrobenzylidene groups.
Properties
CAS No. |
91843-74-2 |
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Molecular Formula |
C12H11N5O3 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5O3/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+ |
InChI Key |
XAAXCKMMGKZWHA-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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